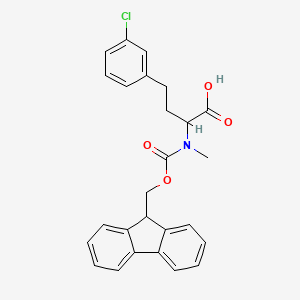

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Fmoc-N-Methyl-3-Chlor-L-Homophenylalanin beinhaltet typischerweise die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von L-Homophenylalanin wird mit der Fmoc-Gruppe geschützt. Dies wird durch die Reaktion von L-Homophenylalanin mit Fmoc-Cl in Gegenwart einer Base wie Natriumcarbonat erreicht.

Methylierung: Die geschützte Aminosäure wird dann mit Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) methyliert.

Chlorierung: Der letzte Schritt beinhaltet die Einführung des Chloratoms. Dies kann durch verschiedene Chlorierungsmittel wie Thionylchlorid (SOCl2) oder Phosphorpentachlorid (PCl5) erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Fmoc-N-Methyl-3-Chlor-L-Homophenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Fließsynthese und automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Produktionsprozess zu rationalisieren.

Eigenschaften

Molekularformel |

C26H24ClNO4 |

|---|---|

Molekulargewicht |

449.9 g/mol |

IUPAC-Name |

4-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

InChI |

InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)14-13-17-7-6-8-18(27)15-17)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,29,30) |

InChI-Schlüssel |

QXJMWPHIYLKJFP-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C(CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Methylation: The protected amino acid is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through various chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Fmoc-N-Methyl-3-Chlor-L-Homophenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Entschützungreaktionen: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden, wodurch die freie Aminogruppe freigelegt wird.

Kupplungsreaktionen: Die Verbindung kann mit Reagenzien wie HBTU oder DIC an Peptidkupplungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff in polaren Lösungsmitteln.

Entschützung: Piperidin in DMF (Dimethylformamid).

Kupplung: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-Tetramethyluroniumhexafluorophosphat) in Gegenwart einer Base wie DIPEA (N,N-Diisopropylethylamin).

Hauptprodukte, die gebildet werden

Substitution: Bildung von Azido- oder Thiol-Derivaten.

Entschützung: Freie Aminosäurederivate.

Kupplung: Bildung von Peptidbindungen, die zu Dipeptiden oder längeren Peptidketten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-N-Methyl-3-Chlor-L-Homophenylalanin hängt hauptsächlich mit seiner Rolle in der Peptidsynthese zusammen. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und verhindert so unerwünschte Nebenreaktionen. Die Methyl- und Chlorgruppen können die Reaktivität der Verbindung und ihre Wechselwirkung mit anderen Molekülen beeinflussen und so den gesamten Syntheseprozess beeinflussen. Die beteiligten molekularen Ziele und Pfade hängen typischerweise mit den spezifischen Peptiden oder Proteinen zusammen, die synthetisiert werden.

Wirkmechanismus

The mechanism of action of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methyl and chlorine groups can influence the compound’s reactivity and interaction with other molecules, thereby affecting the overall synthesis process. The molecular targets and pathways involved are typically related to the specific peptides or proteins being synthesized.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Fmoc-3-Chlor-L-Phenylalanin

- Fmoc-3-Methyl-L-Homophenylalanin

- Fmoc-N-Methyl-L-Leucin

Vergleich

N-Fmoc-N-Methyl-3-Chlor-L-Homophenylalanin ist aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch eines Chloratoms am Homophenylalanin-Rückgrat einzigartig. Diese Kombination von funktionellen Gruppen kann seine Reaktivität und die Eigenschaften der resultierenden Peptide beeinflussen. Im Vergleich zu ähnlichen Verbindungen bietet es eindeutige Vorteile in Bezug auf sterische und elektronische Effekte, die bei der Gestaltung spezifischer Peptide und Proteine genutzt werden können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.